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Compound of Interest

Compound Name: Phenindamine Tartrate

Cat. No.: B1680309 Get Quote

An In-depth exploration of the molecular interactions between phenindamine tartrate and the

histamine H1 receptor, providing a comprehensive framework for in silico drug design and

analysis.

This technical guide offers a detailed overview of molecular docking studies involving

phenindamine tartrate, a first-generation antihistamine. It is intended for researchers,

scientists, and professionals in the field of drug development who are interested in the

computational assessment of ligand-receptor interactions. This document outlines the

theoretical basis, experimental protocols, and data interpretation pertinent to the molecular

docking of phenindamine tartrate with its primary target, the histamine H1 receptor.

Introduction to Phenindamine Tartrate and its
Mechanism of Action
Phenindamine tartrate is a first-generation antihistamine used to alleviate symptoms of

allergic reactions such as hay fever and urticaria.[1] Its therapeutic effects are primarily

attributed to its competitive antagonism of the histamine H1 receptor.[2][3][4] By blocking the

action of histamine at these receptors, phenindamine prevents the downstream signaling

cascades that lead to allergic symptoms. Like other first-generation antihistamines,

phenindamine tartrate can cross the blood-brain barrier, which may lead to central nervous

system effects such as drowsiness.[1][2]
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The molecular structure of phenindamine tartrate consists of the active phenindamine

molecule and a tartrate salt component. The chemical formula is C₂₃H₂₅NO₆ and it has a

molecular weight of approximately 411.45 g/mol .[5][6][7][8][9] Understanding the three-

dimensional structure of phenindamine is the first step in a molecular docking study.

The Histamine H1 Receptor: The Primary Target
The histamine H1 receptor is a member of the G protein-coupled receptor (GPCR) superfamily.

[1] Upon binding of histamine, the H1 receptor undergoes a conformational change, activating

an intracellular Gq protein. This, in turn, stimulates phospholipase C, leading to the production

of inositol trisphosphate (IP₃) and diacylglycerol (DAG), which ultimately results in the

physiological responses associated with allergic reactions.[1]

For molecular docking studies, a high-resolution three-dimensional structure of the histamine

H1 receptor is essential. Several structures are available in the Protein Data Bank (PDB),

including the crystal structure of the human H1 receptor in complex with the antagonist doxepin

(PDB ID: 3RZE).[2] This structure provides a valuable template for defining the ligand-binding

pocket and understanding the key interactions between the receptor and its antagonists.

Molecular Docking Experimental Protocol
This section details a comprehensive, step-by-step protocol for performing a molecular docking

study of phenindamine tartrate with the human histamine H1 receptor.

Software and Tools
Molecular Graphics and Modeling: PyMOL, UCSF Chimera, or similar.

Docking Software: AutoDock Vina

Ligand Preparation: ChemDraw, Avogadro, or online tools like the PRODRG server.

Protein Preparation: AutoDockTools (ADT)

Protein Preparation
Receptor Selection and Download: The crystal structure of the human histamine H1 receptor

in complex with doxepin (PDB ID: 3RZE) is a suitable choice.[2] Download the PDB file from
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the RCSB Protein Data Bank.

Initial Protein Cleaning: Open the PDB file in a molecular visualization tool. Remove all non-

essential molecules, including water, co-factors (except those critical for binding), and any

existing ligands. For this study, the co-crystallized doxepin should be removed to create a

vacant binding site for phenindamine.

Preparation for Docking: Using AutoDockTools:

Add polar hydrogens to the protein.

Compute Gasteiger charges to assign partial charges to each atom.

Merge non-polar hydrogens.

Save the prepared protein in the PDBQT file format, which includes charge and atom type

information.

Ligand Preparation
Ligand Structure Acquisition: Obtain the 3D structure of phenindamine. This can be done by

searching the PubChem database (CID 11291 for phenindamine) and downloading the

structure in SDF or MOL2 format.[10][11] For the purpose of this study, the active

phenindamine moiety is used, not the tartrate salt.

Ligand Optimization:

Open the ligand file in a molecular editor like Avogadro.

Perform an energy minimization using a suitable force field (e.g., MMFF94) to obtain a

stable, low-energy conformation.

Ensure the correct protonation state at physiological pH (around 7.4).

Preparation for Docking: Using AutoDockTools:

Detect the ligand's rotatable bonds.
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Assign Gasteiger charges.

Save the prepared ligand in the PDBQT format.

Grid Generation and Binding Site Definition
The binding site is defined by a grid box that encompasses the region of the receptor where the

ligand is expected to bind.

Identifying the Binding Pocket: The binding site of doxepin in the 3RZE crystal structure can

be used to define the center of the grid box.[2] Key interacting residues for H1 receptor

antagonists include Asp107 in transmembrane domain 3 (TM3), Trp167 in TM4, Lys200 in

TM5, and Phe433 and Phe436 in TM6.[12] Molecular dynamics simulations have also

highlighted the importance of Asp107, Tyr108, Thr194, Asn198, Trp428, Tyr431, Phe432,

and Phe435 for histamine binding.[13]

Grid Box Setup: In AutoDockTools, center the grid box on the identified binding pocket. The

size of the grid box should be large enough to accommodate the ligand and allow for

rotational and translational movements. A typical size would be 60 x 60 x 60 Å with a spacing

of 1.0 Å.

Molecular Docking Simulation
Configuration File: Create a configuration file (e.g., conf.txt) that specifies the paths to the

prepared protein and ligand PDBQT files, the center and size of the grid box, and the

exhaustiveness of the search.

Running AutoDock Vina: Execute the docking simulation from the command line using the

following command:

Output: AutoDock Vina will generate an output file containing the predicted binding poses of

phenindamine, ranked by their binding affinity scores (in kcal/mol).

Analysis of Results
Binding Affinity: The binding affinity is a measure of the strength of the interaction between

the ligand and the receptor. More negative values indicate a stronger binding.
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Interaction Analysis: Visualize the docked poses in a molecular graphics program. Analyze

the interactions between phenindamine and the amino acid residues of the H1 receptor.

Look for key interactions such as:

Hydrogen bonds: These are crucial for specificity and affinity.

Hydrophobic interactions: Important for the overall stability of the complex.

Pi-pi stacking: Interactions between aromatic rings.

Salt bridges: Electrostatic interactions between charged groups.

Validation: Compare the identified interactions with known binding modes of other H1

antagonists and with mutagenesis data from the literature to validate the docking results.[12]

Quantitative Data Summary
As no specific molecular docking studies for phenindamine tartrate have been published, the

following table presents hypothetical, yet realistic, quantitative data that could be expected from

such a study. These values are based on typical binding affinities observed for first-generation

antihistamines with the histamine H1 receptor.

Ligand
Predicted Binding
Affinity (kcal/mol)

Predicted Inhibition
Constant (Ki) (nM)

Key Interacting
Residues

Phenindamine -9.5 25.5

Asp107 (Ionic),

Trp167 (Pi-pi),

Phe433

(Hydrophobic),

Phe436

(Hydrophobic), Lys200

(Cation-pi)

Doxepin (Reference) -10.2 8.7

Asp107 (Ionic),

Trp428 (Pi-pi),

Phe432 (Hydrophobic)
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Caption: Signaling cascade of the histamine H1 receptor and the antagonistic action of

phenindamine tartrate.
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Caption: A streamlined workflow for the molecular docking of phenindamine with the histamine

H1 receptor.

Conclusion
Molecular docking is a powerful computational tool that provides valuable insights into the

binding mechanisms of drugs like phenindamine tartrate. By following a rigorous and well-

defined protocol, researchers can predict the binding affinity and identify key molecular

interactions that govern the drug's efficacy. The information gleaned from these studies can

guide the rational design of novel and more potent antihistamines with improved selectivity and

reduced side effects. This technical guide provides a foundational framework for conducting

and interpreting molecular docking studies of phenindamine tartrate, thereby facilitating its

further investigation in the context of modern drug discovery.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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